molecular formula C16H14N8O8 B12351970 Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion

Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion

Cat. No.: B12351970
M. Wt: 446.33 g/mol
InChI Key: XCSLKVHFIVYYTR-BEQMOXJMSA-N
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Description

2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] is a chemical compound with the molecular formula C16H14N8O8 and a molecular weight of 446.33 g/mol . It is commonly used in various chemical analyses and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] typically involves the reaction of 2,3-butanedione with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

2,3-Butanedione+2×2,4-Dinitrophenylhydrazine2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone]\text{2,3-Butanedione} + 2 \times \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone]} 2,3-Butanedione+2×2,4-Dinitrophenylhydrazine→2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different dinitrophenyl derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] involves its interaction with specific molecular targets. The compound can form stable complexes with certain biomolecules, which can be detected and quantified in various assays. The pathways involved in its action depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] is unique due to its specific structure, which allows it to form stable complexes with various biomolecules. This property makes it particularly useful in analytical and research applications .

Properties

Molecular Formula

C16H14N8O8

Molecular Weight

446.33 g/mol

IUPAC Name

N-[(E)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9+,18-10+

InChI Key

XCSLKVHFIVYYTR-BEQMOXJMSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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